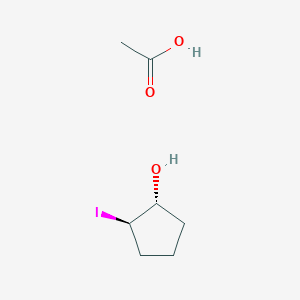
4-((3-chlorophenylimino)methyl)-N, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3-chlorophenylimino)methyl)-N, hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group attached to an imino-methyl moiety, which is further linked to a hydrochloride group. Its unique structure makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-chlorophenylimino)methyl)-N, hydrochloride typically involves the condensation reaction between 3-chlorobenzaldehyde and an appropriate amine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the imine linkage. The reaction conditions often include:
Temperature: Room temperature to 60°C
Solvent: Ethanol or methanol
Catalyst: Hydrochloric acid
The reaction proceeds through the formation of a Schiff base intermediate, which is then converted to the hydrochloride salt by the addition of hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-((3-chlorophenylimino)methyl)-N, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of chlorophenyl oxides.
Reduction: Formation of 4-((3-chlorophenylamino)methyl)-N, hydrochloride.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
4-((3-chlorophenylimino)methyl)-N, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((3-chlorophenylimino)methyl)-N, hydrochloride involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The chlorophenyl group can enhance the compound’s binding affinity to hydrophobic pockets within target molecules, thereby increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- 4-((3-chlorophenylimino)methyl)-N, methylamine
- 4-((3-chlorophenylimino)methyl)-N, ethylamine
- 4-((3-chlorophenylimino)methyl)-N, propylamine
Uniqueness
4-((3-chlorophenylimino)methyl)-N, hydrochloride stands out due to its hydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for various applications compared to its analogs. Additionally, the presence of the chlorophenyl group imparts unique chemical properties that can be leveraged in different research and industrial contexts.
Properties
CAS No. |
60625-50-5 |
|---|---|
Molecular Formula |
C20H24Cl4N2 |
Molecular Weight |
434.2 g/mol |
IUPAC Name |
4-[(3-chlorophenyl)iminomethyl]-N,N-bis(3-chloropropyl)-3-methylaniline;hydrochloride |
InChI |
InChI=1S/C20H23Cl3N2.ClH/c1-16-13-20(25(11-3-9-21)12-4-10-22)8-7-17(16)15-24-19-6-2-5-18(23)14-19;/h2,5-8,13-15H,3-4,9-12H2,1H3;1H |
InChI Key |
SQBYINFHSFGZQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CCCCl)CCCCl)C=NC2=CC(=CC=C2)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


-](/img/structure/B14609511.png)
![[Nitrilotris(methylene)]tris[phenyl(phosphinic acid)]](/img/structure/B14609514.png)

![4-[(E)-([1,1'-Biphenyl]-2-yl)diazenyl]-9H-carbazole](/img/structure/B14609525.png)
![1H-Pyrrolo[2,3-h]isoquinoline, 2-acetyl-2,3,4,7-tetrahydro-1-methyl-](/img/structure/B14609530.png)







![(2S)-2-Methyl-3-[(phenylcarbamoyl)oxy]propanoic acid](/img/structure/B14609588.png)

